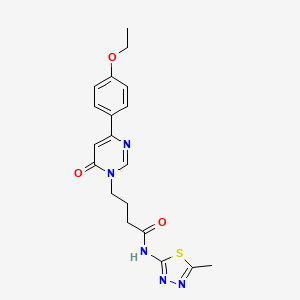

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-3-27-15-8-6-14(7-9-15)16-11-18(26)24(12-20-16)10-4-5-17(25)21-19-23-22-13(2)28-19/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZFUNVUVZUCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including antimicrobial, anticancer, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C25H23N3O5

- Molecular Weight : 445.475 g/mol

- CAS Number : 1251578-83-2

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound under consideration has not been extensively tested in isolation; however, its structural components suggest a potential for similar activity.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative | E. coli | 16–31.25 μg/mL |

| Thiadiazole Derivative | S. aureus | Moderate activity |

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .

Case Studies and Research Findings

- Thiadiazole Derivatives Study : A study evaluated several thiadiazole derivatives for their antimicrobial and anticancer activities. Compounds with specific substitutions showed enhanced activity against both bacterial strains and cancer cells .

- Pyrimidine-Based Compounds : Research on pyrimidine derivatives has demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

- Structure-Activity Relationship (SAR) : The biological activity of compounds like this one can often be predicted based on their structure. For example, the presence of electron-withdrawing groups tends to enhance biological activity by stabilizing reactive intermediates during metabolic processes .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Several studies have focused on the anticancer properties of compounds similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. For instance:

- Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. The MTT assay has been widely used to quantify cell viability post-treatment, revealing that modifications in the structure can enhance anticancer activity .

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Compounds containing thiadiazole and pyrimidine structures have been evaluated for their antimicrobial activities. Preliminary screening against various bacterial strains has shown promising results, indicating that this compound could be effective against certain pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the purity of the synthesized compound.

Case Studies

- Anticancer Evaluation : A study assessed various derivatives of pyrimidine compounds for their anticancer effects on human breast cancer cells. Results indicated that certain modifications led to improved efficacy compared to standard chemotherapeutics .

- Anti-inflammatory Studies : A series of compounds similar to the target molecule were tested for their ability to inhibit 5-lipoxygenase activity in vitro, showing significant promise as anti-inflammatory agents .

- Antimicrobial Screening : Thiadiazole-pyrimidine derivatives were tested against Candida albicans and several gram-positive bacteria, demonstrating notable inhibition zones in disk diffusion assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct references to the target compound. However, structural analogs with overlapping motifs can be inferred:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence: The target compound’s pyrimidinone-thiadiazole hybrid differs from triterpenoids (e.g., Zygocaperoside) and flavonoid glycosides (e.g., Isorhamnetin-3-O glycoside) in both scaffold and functional groups .

Synthetic Complexity : Butanamide-linked analogs in (compounds m, n, o) share similar synthetic challenges (e.g., stereochemical control) but lack explicit pharmacological data .

Research Findings and Data Gaps

Critical Analysis:

- Absence of Direct Data: None of the provided sources address the target compound’s synthesis, bioactivity, or mechanism.

- Indirect Analog Limitations : Structural analogs in lack pharmacological context, precluding meaningful comparison.

- Recommendations : Consult specialized medicinal chemistry databases (e.g., PubChem, ChEMBL) or patents for compound-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.